molecular formula C23H19ClFN3O2 B11118754 2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-fluorophenyl)acetamide

2-{2-[(4-chloro-3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11118754
M. Wt: 423.9 g/mol
InChI Key: ZCPSRILXYGOJMR-UHFFFAOYSA-N
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Description

2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Phenoxy Group: The chlorinated phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a chlorinated benzene derivative.

    Attachment of the Methyl Group: The methyl group is typically introduced via alkylation reactions using methyl halides or methyl sulfonates.

    Incorporation of the Fluorinated Phenyl Group: This step involves the coupling of the benzodiazole core with a fluorinated phenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE
  • 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-CHLOROPHENYL)ACETAMIDE
  • 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-{2-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}-N-(4-FLUOROPHENYL)ACETAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorinated and fluorinated groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClFN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-[2-[(4-chloro-3-methylphenoxy)methyl]benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C23H19ClFN3O2/c1-15-12-18(10-11-19(15)24)30-14-22-27-20-4-2-3-5-21(20)28(22)13-23(29)26-17-8-6-16(25)7-9-17/h2-12H,13-14H2,1H3,(H,26,29)

InChI Key

ZCPSRILXYGOJMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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